2-(4-bromophenoxy)-N-(3,4-dichlorophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO2/c15-9-1-4-11(5-2-9)20-8-14(19)18-10-3-6-12(16)13(17)7-10/h1-7H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFABQACWKXACS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivative Chemistry of 2 4 Bromophenoxy N 3,4 Dichlorophenyl Acetamide
Retrosynthetic Analysis and Key Precursors for the Synthesis of 2-(4-bromophenoxy)-N-(3,4-dichlorophenyl)acetamide
Retrosynthetic analysis of this compound reveals two primary disconnection points, leading to two logical synthetic strategies. These disconnections identify the key precursors required for its assembly.
The first disconnection is at the ether linkage (C-O bond), suggesting a Williamson ether synthesis approach. This pathway identifies 4-bromophenol (B116583) and 2-chloro-N-(3,4-dichlorophenyl)acetamide as the key precursors. The synthesis of 2-chloro-N-(3,4-dichlorophenyl)acetamide itself involves the acylation of 3,4-dichloroaniline (B118046) with chloroacetyl chloride.
The second disconnection targets the amide bond (C-N bond), pointing towards an amide coupling reaction. This retrosynthetic route identifies 2-(4-bromophenoxy)acetic acid and 3,4-dichloroaniline as the principal starting materials. The precursor 2-(4-bromophenoxy)acetic acid can be prepared from 4-bromophenol and chloroacetic acid. nih.gov
These two approaches offer flexibility in the synthesis based on the availability and reactivity of the starting materials.
Table 1: Key Precursors for the Synthesis of this compound
| Retrosynthetic Approach | Precursor 1 | Precursor 2 |
|---|---|---|
| Ether Synthesis | 4-bromophenol | 2-chloro-N-(3,4-dichlorophenyl)acetamide |
| Amide Coupling | 2-(4-bromophenoxy)acetic acid | 3,4-dichloroaniline |
Optimized Synthetic Pathways for the Preparation of this compound
Based on the retrosynthetic analysis, two optimized synthetic pathways are commonly employed for the preparation of the title compound and its analogs. proquest.com
Pathway 1: Williamson Ether Synthesis
This pathway involves the reaction of 4-bromophenol with 2-chloro-N-(3,4-dichlorophenyl)acetamide. The synthesis begins with the preparation of the intermediate, 2-chloro-N-(3,4-dichlorophenyl)acetamide, by reacting 3,4-dichloroaniline with chloroacetyl chloride in the presence of a base like sodium acetate (B1210297) or triethylamine (B128534) in an appropriate solvent. proquest.comijpsr.info Subsequently, the sodium or potassium salt of 4-bromophenol (the phenoxide) is generated by treatment with a base such as potassium carbonate. This phenoxide then acts as a nucleophile, displacing the chloride from 2-chloro-N-(3,4-dichlorophenyl)acetamide to form the desired ether linkage. proquest.com
Pathway 2: Amide Bond Formation
This alternative route begins with the synthesis of the intermediate 2-(4-bromophenoxy)acetic acid. This is typically achieved by reacting 4-bromophenol with ethyl chloroacetate (B1199739) under basic conditions, followed by hydrolysis of the resulting ester. chemicalbook.com The prepared 2-(4-bromophenoxy)acetic acid is then coupled with 3,4-dichloroaniline. This amidation can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(4-bromophenoxy)acetyl chloride is then reacted with 3,4-dichloroaniline to form the final product. chemguide.co.uk Alternatively, direct coupling can be facilitated by activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) hydrochloride.
Table 2: Summary of Optimized Reaction Conditions for Synthesis
| Pathway | Key Reaction | Reagents and Conditions |
|---|---|---|
| 1. Ether Synthesis | Formation of 2-chloro-N-(3,4-dichlorophenyl)acetamide | 3,4-dichloroaniline, Chloroacetyl chloride, Base (e.g., NaOAc), Solvent (e.g., Acetic Acid) |
| Ether Formation | 4-bromophenol, 2-chloro-N-(3,4-dichlorophenyl)acetamide, Base (e.g., K₂CO₃), Solvent (e.g., Dry Acetone), Reflux | |
| 2. Amide Coupling | Formation of 2-(4-bromophenoxy)acetic acid | 4-bromophenol, Ethyl chloroacetate, Base (e.g., NaOH), followed by acidic hydrolysis |
| Amide Formation | 2-(4-bromophenoxy)acetic acid, SOCl₂, followed by 3,4-dichloroaniline; or EDC coupling with 3,4-dichloroaniline |
The mechanisms for both synthetic pathways are well-established in organic chemistry.
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. chemistnotes.comscienceinfo.com In this reaction, the phenoxide ion, generated by the deprotonation of 4-bromophenol, acts as the nucleophile. It attacks the electrophilic carbon atom bearing the chlorine in 2-chloro-N-(3,4-dichlorophenyl)acetamide. scienceinfo.comorganicchemistrytutor.com The reaction occurs in a single, concerted step where the carbon-oxygen bond is formed simultaneously as the carbon-chlorine bond is broken. byjus.com The kinetics of this SN2 reaction are second-order, being dependent on the concentration of both the phenoxide and the chloroacetamide substrate. The use of aprotic polar solvents can accelerate the reaction by solvating the cation of the base, leaving the nucleophilic anion more reactive. jk-sci.com
The amide bond formation via an acyl chloride intermediate follows a nucleophilic acyl substitution mechanism, which is typically a two-stage addition-elimination process. chemguide.co.ukchemguide.co.uk The nucleophilic nitrogen atom of 3,4-dichloroaniline attacks the highly electrophilic carbonyl carbon of the 2-(4-bromophenoxy)acetyl chloride. docbrown.infokhanacademy.org This addition step forms a tetrahedral intermediate. studysmarter.co.uk In the subsequent elimination stage, the carbon-oxygen double bond is reformed, and the chloride ion is expelled as a leaving group. A base, often excess amine, is typically used to neutralize the HCl byproduct. chemguide.co.uk The reaction rate is influenced by the reactivity of the acyl chloride and the nucleophilicity of the amine.
Developing a scalable synthesis for research quantities of this compound requires consideration of factors such as cost, safety, ease of operation, and purification.
Both the Williamson ether synthesis and the amide coupling routes are generally amenable to scaling. chemistryviews.orgrsc.org For the Williamson ether synthesis, key considerations for scalability include efficient formation and handling of the phenoxide and managing the reaction temperature. The use of phase-transfer catalysis could be an effective strategy to improve reaction efficiency on a larger scale.
For the amide coupling pathway, the use of thionyl chloride to form the acyl chloride is a common and scalable method. However, it requires careful handling due to its corrosive nature and the evolution of HCl gas. Direct amide coupling using reagents like EDC is also scalable but may be more expensive for larger quantities. Optimization of reaction conditions, such as solvent choice and temperature control, is crucial to maximize yield and minimize side products in a scalable process. researchgate.net
Achieving research-grade purity for this compound is essential for accurate biological and chemical evaluation. This is typically accomplished through a combination of chromatographic and crystallization techniques.
After the initial workup to remove bulk impurities, the crude product is often purified by recrystallization . google.com This technique involves dissolving the compound in a hot solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. orgsyn.orglookchem.com The choice of solvent is critical and is determined empirically to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
For more challenging separations or to achieve very high purity, column chromatography is employed. Silica gel is the most common stationary phase for compounds of this polarity. A suitable mobile phase, typically a mixture of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents, is used to elute the compound from the column, separating it from unreacted starting materials and byproducts. The purity of the collected fractions is monitored by thin-layer chromatography (TLC). proquest.com
Design and Synthesis of Structural Analogs and Isosteres of this compound for Structure-Activity Relationship (SAR) Studies
To explore the structure-activity relationships (SAR) of this compound, a variety of structural analogs and isosteres can be designed and synthesized. nih.govnih.gov SAR studies are fundamental in medicinal chemistry to identify the key structural features responsible for a compound's biological activity and to optimize properties like potency and selectivity. researchgate.net
Modifications can be systematically introduced at three main regions of the molecule:
The 4-bromophenoxy ring (Ring A): The bromine atom can be replaced with other halogens (F, Cl, I) or with electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -CF₃, -NO₂) groups. The position of the substituent can also be varied (ortho, meta, para).
The N-(3,4-dichlorophenyl) ring (Ring B): The number, type, and position of the chloro substituents can be altered. For example, analogs with monochloro, trichloro, or other halogen substitution patterns (e.g., fluoro, bromo) can be synthesized.
The acetamide (B32628) linker: The ether oxygen can be replaced with a sulfur atom (thioether) or a methylene (B1212753) group. The amide group itself can be modified, for instance, by N-methylation.
Table 3: Examples of Structural Modifications for SAR Studies
| Molecular Region | Type of Modification | Example of Modified Group |
|---|---|---|
| Ring A (Phenoxy) | Halogen Substitution | -F, -Cl, -I |
| Alkyl/Alkoxy Substitution | -CH₃, -OCH₃ | |
| Electron-Withdrawing Group | -CF₃, -NO₂ | |
| Ring B (Anilide) | Halogen Substitution | -F, -Br |
| Number of Substituents | Monochloro, Trichloro | |
| Positional Isomers | 2,4-dichloro, 3,5-dichloro | |
| Linker | Ether Isostere | -S- (Thioether) |
| Amide Modification | N-alkylation (e.g., N-CH₃) |
The design of new analogs is guided by rational principles to efficiently explore the chemical space and improve desired properties. A key strategy is the application of bioisosterism , where a functional group in the lead compound is replaced by another group with similar physical or chemical properties, with the aim of retaining or enhancing biological activity while improving other characteristics. u-tokyo.ac.jpacs.org
Classical bioisosteres often involve exchanging atoms or groups with similar valence electron configurations (e.g., -F for -H, -Cl for -Br). u-tokyo.ac.jp Non-classical bioisosteres are structurally distinct but can produce similar biological effects by mimicking key steric and electronic features. u-tokyo.ac.jpnih.gov For example, a tetrazole ring can be a bioisostere for a carboxylic acid group. nih.gov
In the context of this compound, rational design could involve:
Modulating Lipophilicity: Replacing halogens with groups of varying polarity to optimize solubility and membrane permeability.
Altering Electronic Properties: Introducing electron-donating or -withdrawing groups to influence interactions with biological targets.
Probing Steric Requirements: Varying the size and position of substituents to understand the spatial constraints of the target's binding site.
Improving Metabolic Stability: Replacing metabolically labile sites with more stable groups. For instance, replacing a methyl group with a trifluoromethyl group can block oxidative metabolism.
These rationally designed analogs are then synthesized using the pathways described previously, allowing for a systematic investigation of the SAR and the identification of compounds with improved profiles. prismbiolab.com
Stereoselective Synthesis of Chiral Analogs (If Applicable)
The molecular structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, discussions of stereoselective synthesis to produce specific enantiomers or diastereomers are not directly applicable to the parent compound itself.
The synthesis of chiral analogs would necessitate the introduction of one or more chiral centers into the molecule. For phenoxyacetamide scaffolds, this could theoretically be achieved by methods such as:
Asymmetric catalysis: Introducing a chiral center on the acetamide bridge.
Use of chiral starting materials: Employing chiral building blocks for either the phenoxy or the aniline (B41778) portion of the molecule.
However, no specific studies demonstrating these approaches for creating chiral analogs of this compound have been reported in the surveyed literature. General methods for the dynamic kinetic resolution of chiral alcohols using lipases and metal catalysts have been described for other complex molecules, which could be a potential, though undemonstrated, route for related chiral structures. mdpi.com
Diversification Strategies at the Phenoxy and Phenylacetamide Moieties
The structure of this compound offers two primary sites for chemical diversification: the 4-bromophenoxy ring and the 3,4-dichlorophenyl ring of the acetamide moiety. While no specific diversification studies on this compound are available, general synthetic strategies for analogous compounds suggest plausible routes.
Phenoxy Moiety Diversification: The 4-bromo substituent on the phenoxy ring is a versatile handle for various cross-coupling reactions.
| Reaction Type | Potential Reagents | Potential Products |
| Suzuki Coupling | Aryl boronic acids/esters | Biaryl ether derivatives |
| Buchwald-Hartwig Amination | Amines | N-aryl phenoxy derivatives |
| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted phenoxy derivatives |
| Cyanation | Cyanide sources (e.g., Zn(CN)₂) | 4-cyanophenoxy derivatives |
Phenylacetamide Moiety Diversification: Modification of the N-(3,4-dichlorophenyl)acetamide portion would typically involve synthesizing analogs from different starting anilines. A library of compounds could be generated by reacting 2-(4-bromophenoxy)acetyl chloride (the activated form of the corresponding carboxylic acid) with a variety of substituted anilines. Research on other N-phenylacetamide series has shown that varying the substituents on the N-phenyl ring can significantly impact biological activity. nih.gov
Exploration of Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. nih.gov For the synthesis of acetamides, this can involve several approaches. While no green synthesis methods have been specifically documented for this compound, general principles can be considered:
Solvent Selection: Replacing hazardous organic solvents like dichloromethane (B109758) or DMF with greener alternatives such as water, ethanol, or supercritical CO₂. pharmtech.com
Catalysis: Utilizing efficient and recyclable catalysts to improve reaction rates and reduce waste. This could include solid-supported acid or base catalysts for the amidation step.
Atom Economy: Employing reaction pathways that maximize the incorporation of starting material atoms into the final product. One-pot or tandem reactions, where multiple steps are performed in a single vessel, can improve atom economy and reduce waste from intermediate purification. nih.gov
Energy Efficiency: Using alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption compared to conventional heating.
A study on the synthesis of herbicide-intercalated hydrotalcites, including a 2,4-D derivative, demonstrated a facile co-precipitation method that avoids heating, organic solvents, and inert gas, showcasing a green approach for formulating related phenoxyacetic acid compounds. rsc.org However, no such specific applications have been reported for the synthesis of the title compound.
Molecular Mechanisms of Action and Target Engagement of 2 4 Bromophenoxy N 3,4 Dichlorophenyl Acetamide
Identification of Putative Molecular Targets and Biological Pathways Modulated by 2-(4-bromophenoxy)-N-(3,4-dichlorophenyl)acetamide
Comprehensive searches of publicly available scientific literature and bioactivity databases did not yield specific studies detailing the molecular targets or biological pathways modulated by this compound. While research exists on compounds with similar structural motifs, such as phenoxyacetamide and dichlorophenyl groups, a direct extrapolation of their biological activities to the compound would be scientifically unfounded without specific experimental data.
Ligand-Based Target Fishing and Chemoproteomics Approaches
There is no publicly available information on the application of ligand-based target fishing or chemoproteomics approaches to identify the molecular targets of this compound. These advanced computational and experimental techniques are crucial for elucidating the direct binding partners of a small molecule within a complex biological system. In the absence of such studies, the molecular targets of this specific compound remain unknown.
Transcriptomic and Proteomic Profiling in Cellular Systems Treated with this compound
No transcriptomic or proteomic profiling studies have been published for cellular systems treated with this compound. Such analyses would provide valuable insights into the downstream cellular pathways affected by the compound, even without knowledge of its direct molecular target. The lack of this data further limits our understanding of its mechanism of action.
Biochemical and Biophysical Characterization of this compound-Target Interactions
Given that no specific molecular targets for this compound have been identified, there is a corresponding absence of biochemical and biophysical characterization of its interactions with any protein or biological macromolecule.
In Vitro Binding Affinity and Selectivity Assays
No in vitro binding affinity or selectivity assays for this compound have been reported in the scientific literature. Data from such assays are essential for quantifying the potency and specificity of a compound for its putative targets.
Enzyme Inhibition/Activation Kinetics and Mechanistic Studies
There are no published studies on the enzyme inhibition or activation kinetics of this compound. Mechanistic studies to determine how this compound might modulate enzyme activity are therefore not available. For related classes of compounds, such as phenoxyacetamide derivatives, various biological activities have been reported, including potential roles as enzyme inhibitors. For instance, some derivatives have been investigated for their anti-inflammatory properties, which can be linked to the inhibition of enzymes like cyclooxygenase (COX). galaxypub.comdpi.com However, this cannot be directly attributed to the specific compound without dedicated research.
Functional Receptor Assays and Signaling Pathway Analysis
The scientific literature contains no reports of functional receptor assays or signaling pathway analyses for this compound. These experiments are necessary to understand the functional consequences of a compound binding to a receptor and the subsequent cascade of intracellular events.
Cellular Effects and Phenotypic Responses Induced by this compound
While direct high-throughput screening data for this compound is not extensively available in the public domain, the cellular effects of this compound can be inferred from studies on analogous structures within the broader class of phenoxy acetamide (B32628) derivatives. This class of compounds has been investigated for a range of biological activities, often revealing significant effects on cell viability and function.
High-Content Screening for Cellular Phenotypes
High-content screening (HCS) is a powerful methodology that enables the simultaneous measurement of multiple cellular parameters, providing a detailed fingerprint of a compound's effects. For derivatives of phenoxy acetamide, HCS could be employed to assess a wide array of phenotypic changes, including but not limited to, alterations in cell morphology, cytoskeletal organization, nuclear integrity, and the status of various organelles.
In the absence of specific HCS data for this compound, a hypothetical screening in relevant cancer cell lines (such as breast, colon, or lung cancer lines) might reveal dose-dependent changes in cellular features. For instance, based on the known activities of related compounds, one might anticipate observing phenotypes associated with the induction of apoptosis or cell cycle arrest. These could manifest as nuclear condensation, cell shrinkage, and changes in mitochondrial membrane potential.
Investigation of Apoptosis, Proliferation, and Migration in Relevant Cell Lines
The impact of this compound on fundamental cellular processes such as apoptosis, proliferation, and migration is of significant interest, particularly in the context of cancer research. Studies on analogous N-phenylacetamide and phenoxy acetamide derivatives have demonstrated potent antiproliferative and pro-apoptotic activities.
Apoptosis: The induction of programmed cell death is a key mechanism for many anticancer agents. Halogenated acetamide derivatives have been shown to trigger apoptosis in cancer cells. For instance, N-(3-iodophenyl)-2,2-dichloroacetamide has been reported to induce cancer cell apoptosis. researchgate.net It is plausible that this compound could initiate similar apoptotic pathways, potentially through the activation of caspase cascades and modulation of Bcl-2 family proteins.
Proliferation: A hallmark of cancer is uncontrolled cell proliferation. Many phenoxy acetamide derivatives have exhibited the ability to inhibit the growth of various cancer cell lines. The antiproliferative effects are often evaluated using assays that measure metabolic activity or DNA synthesis. The presence of halogen substituents on both the phenoxy and phenyl rings of this compound suggests that it may possess significant antiproliferative properties.
Migration: The ability of cancer cells to migrate is crucial for metastasis. The investigation of the effect of this compound on cell migration, for example through wound-healing or transwell migration assays, would provide valuable insights into its potential as an anti-metastatic agent.
The following table summarizes the potential effects of this compound on these cellular processes, based on findings for related compounds.
| Cellular Process | Potential Effect of this compound |
| Apoptosis | Induction of programmed cell death |
| Proliferation | Inhibition of cancer cell growth |
| Migration | Potential inhibition of cell motility |
Modulatory Effects on Cellular Metabolism and Bioenergetics
The metabolic reprogramming of cancer cells is now recognized as a critical aspect of tumorigenesis. Some small molecules can exert their anticancer effects by targeting cellular metabolism and bioenergetics. While direct evidence for this compound is lacking, it is an area of active investigation for related compounds.
Potential modulatory effects could include the inhibition of key metabolic enzymes, disruption of mitochondrial function, or interference with nutrient uptake and utilization. For example, some studies on other acetamide derivatives have suggested interactions with pathways that regulate cellular energy homeostasis. The NF-κB signaling pathway, a critical regulator of immune and inflammatory responses, also influences a wide range of metabolic alterations. researchgate.net Investigating whether this compound can modulate such pathways could reveal novel mechanisms of action.
Elucidation of Structure-Activity Relationships (SAR) for this compound Analogs at the Molecular and Cellular Level
The biological activity of this compound is intrinsically linked to its chemical structure. Understanding the structure-activity relationships (SAR) is crucial for optimizing its potency and selectivity. SAR studies on the broader class of phenoxy acetamides have provided valuable insights into the roles of different structural motifs.
The general scaffold of 2-phenoxy-N-phenylacetamide has been a fertile ground for the development of biologically active compounds. nih.gov The key areas for SAR exploration in this compound include the phenoxy ring, the N-phenyl ring, and the acetamide linker.
The Phenoxy Ring: The substitution pattern on the phenoxy ring is a critical determinant of activity. In the case of the subject compound, the presence of a bromine atom at the para-position is significant. Halogenation has been shown to enhance the biological activity of phenoxy derivatives in some studies. nih.gov The position and nature of the halogen can influence factors such as lipophilicity and electronic properties, which in turn affect target binding and cellular uptake.
The Acetamide Linker: The acetamide group serves as a central linker, connecting the phenoxy and N-phenyl moieties. Modifications to this linker, such as altering its length or rigidity, could significantly impact the compound's biological profile.
The following table provides a hypothetical SAR summary for analogs of this compound, based on general principles observed in related compound series.
| Structural Modification | Predicted Impact on Activity | Rationale |
| Phenoxy Ring | ||
| Removal of 4-bromo group | Likely decrease | Halogenation often enhances activity in this class of compounds. |
| Shifting bromo to ortho/meta | Variable | Positional isomers can have different binding affinities. |
| Replacing bromo with other halogens (Cl, F, I) | Variable | The nature of the halogen affects lipophilicity and electronic properties. |
| N-Phenyl Ring | ||
| Removal of one or both chloro groups | Likely decrease | Dichloro substitution is often important for activity. |
| Altering the substitution pattern (e.g., 2,4-dichloro) | Variable | The specific arrangement of substituents is crucial for target interaction. |
| Replacing chloro with other groups (e.g., methyl, methoxy) | Variable | Different substituents will alter the electronic and steric properties. |
Pharmacological and Pre Clinical Efficacy Studies of 2 4 Bromophenoxy N 3,4 Dichlorophenyl Acetamide
In Vitro Pharmacological Profiling of 2-(4-bromophenoxy)-N-(3,4-dichlorophenyl)acetamide
No publicly accessible data from in vitro studies, including receptor binding assays, enzyme inhibition assays, or cell-based potency and efficacy determinations, are available for this compound. The following subsections detail the specific areas where information was sought but not found.
Information regarding the affinity and functional activity of this compound at various biological receptors is not documented in the scientific literature. Consequently, its potential as an agonist, antagonist, or modulator of any specific receptor remains uncharacterized.
There are no published studies detailing the inhibitory or modulatory effects of this compound on any specific enzymes in cell-free systems. As such, its potential to target enzymatic pathways is unknown.
No data on the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound in any cell-based assay has been reported. Therefore, its potency and efficacy in a cellular context have not been established.
Interactive Data Table: In Vitro Pharmacological Data
| Assay Type | Target | Result |
| Receptor Binding | Data Not Available | Data Not Available |
| Enzyme Inhibition | Data Not Available | Data Not Available |
| Cell-Based Potency (IC50/EC50) | Data Not Available | Data Not Available |
In Vivo Pre-clinical Efficacy Assessment in Disease Models
A comprehensive search for in vivo studies investigating the pre-clinical efficacy of this compound in animal models of disease yielded no results. The subsequent subsections reflect this lack of available data.
There is no information available in the scientific literature regarding the use of any animal models to investigate the therapeutic potential of this compound.
Due to the absence of any in vivo studies, there is no data on dose-response relationships or the assessment of efficacy endpoints for this compound in any animal models.
Interactive Data Table: In Vivo Efficacy Data
| Disease Model | Efficacy Endpoint | Dose-Response | Result |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Pre-clinical Data for this compound Not Publicly Available
Following a comprehensive review of publicly available scientific literature, including peer-reviewed journals and patent databases, detailed pre-clinical research findings for the specific chemical compound this compound are not available. The specific data required to populate the requested sections on its pharmacological, pharmacokinetic, and pharmacodynamic properties in pre-clinical models has not been published.
While the broader class of phenoxy acetamide (B32628) derivatives has been investigated for various potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities, the specific results from biomarker identification, comparative efficacy studies, absorption, distribution, metabolism, excretion (ADME), and pharmacokinetic/pharmacodynamic (PK/PD) modeling for this compound are proprietary, unpublished, or have not been conducted. mdpi.comnih.govresearchgate.net
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the following outlined sections:
Pharmacokinetic and Pharmacodynamic (PK/PD) Relationships of this compound in Pre-clinical Models
Correlation of Exposure with Efficacy and Target Engagement in Pre-clinical Studies
Information on related compounds or the general chemical class is insufficient to accurately report on the specific pre-clinical profile of this compound.
Development of Pharmaceutical Formulations for Pre-clinical Research and Animal Studies
No publicly available data could be found for this section.
Advanced Analytical Methodologies for Research on 2 4 Bromophenoxy N 3,4 Dichlorophenyl Acetamide
Spectroscopic Techniques for In-depth Structural Characterization in Research Contexts
Spectroscopic methods are indispensable for the elucidation of the molecular structure of 2-(4-bromophenoxy)-N-(3,4-dichlorophenyl)acetamide. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information, contributing to a complete structural and functional profile of the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Ligand-Protein Interactions
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
In a typical ¹H NMR spectrum, distinct signals would be expected for the protons of the 4-bromophenoxy and 3,4-dichlorophenyl rings, as well as the methylene (B1212753) (-CH2-) and amide (-NH-) protons of the acetamide (B32628) linker. The aromatic protons would appear as complex multiplets in the downfield region (typically 6.8-8.0 ppm) due to spin-spin coupling. The protons on the 3,4-dichlorophenyl ring are expected to show a characteristic three-proton pattern (a doublet, a singlet-like signal, and a doublet of doublets), while the protons on the 4-bromophenoxy ring would exhibit a classic AA'BB' system, appearing as two doublets. thermofisher.com The methylene protons adjacent to the carbonyl group and the phenoxy oxygen would likely resonate as a singlet around 4.5-5.0 ppm. mdpi.com The amide proton signal would appear as a singlet further downfield, and its chemical shift can be sensitive to solvent and concentration. thermofisher.com
¹³C NMR spectroscopy complements the proton data, showing distinct signals for each unique carbon atom. mdpi.com Characteristic chemical shifts would be observed for the carbonyl carbon of the amide (around 165-170 ppm), the methylene carbon, and the various aromatic carbons, including those directly bonded to the bromine, chlorine, oxygen, and nitrogen atoms. rsc.org
For conformational analysis, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. These experiments can detect through-space interactions between protons that are close in proximity, providing insights into the molecule's preferred three-dimensional shape and the relative orientation of the two aromatic rings. Studies on structurally similar N-substituted 2-arylacetamides have used crystallographic data to determine the dihedral angles between the aromatic rings and the central acetamide plane, revealing significant twists that define the molecular conformation. nih.govnih.gov Such information is vital for understanding how the molecule might interact with biological targets like proteins.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data from analogous compounds.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide (C=O) | - | ~167 |
| Methylene (-CH₂-) | ~4.7 | ~68 |
| Amide (-NH-) | ~8.5 | - |
| 3,4-Dichlorophenyl Ring | 7.3 - 7.9 | 120 - 138 |
| 4-Bromophenoxy Ring | 6.9 - 7.5 | 116 - 157 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Purity Assessment in Research Samples
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity. Upon ionization, the molecule will generate a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight. The presence of bromine and chlorine atoms will produce a characteristic isotopic pattern, which serves as a clear indicator for the presence of these halogens.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the compound's elemental formula with great confidence. rsc.org This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other potential products with the same nominal mass.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic pieces. For this compound, key fragmentations would likely include cleavage of the amide bond, leading to the formation of ions corresponding to the 3,4-dichloroaniline (B118046) and the 2-(4-bromophenoxy)acetyl moieties. Further fragmentation of these pieces can help to confirm the structure of each part of the molecule. This technique is also invaluable for identifying metabolites in biological samples, as metabolic transformations often involve modifications to the parent structure that can be readily detected by shifts in mass-to-charge ratios.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Purity in Research
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum would display characteristic absorption bands confirming the key structural features. A strong absorption band between 1650 and 1680 cm⁻¹ would be indicative of the carbonyl (C=O) stretching of the secondary amide (Amide I band). researchgate.net Another important band, the N-H stretching vibration, would appear in the region of 3200-3400 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed around 1550 cm⁻¹. researchgate.netnist.gov Additional bands corresponding to C-O, C-N, C-Cl, and C-Br stretching, as well as aromatic C-H and C=C vibrations, would also be present, providing a complete fingerprint of the molecule. researchgate.netnist.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the two aromatic rings (4-bromophenoxy and 3,4-dichlorophenyl) constitutes the primary chromophores. The compound is expected to exhibit strong absorbance in the UV region, typically with one or more maxima between 200 and 300 nm, arising from π→π* transitions within the aromatic systems. researchgate.net The exact position and intensity of these absorption bands can be influenced by the solvent polarity. UV-Vis spectroscopy is particularly useful for quantitative analysis and for assessing the purity of research samples, as the absorbance is directly proportional to the concentration according to the Beer-Lambert law.
Table 2: Characteristic Spectroscopic Data for this compound Values are typical ranges for the identified functional groups and structural motifs.
| Technique | Feature | Expected Value/Range |
|---|---|---|
| HRMS | [M+H]⁺ (C₁₄H₁₁BrCl₂NO₂) | Calculated m/z |
| IR | N-H Stretch | 3200-3400 cm⁻¹ |
| IR | C=O Stretch (Amide I) | 1650-1680 cm⁻¹ |
| IR | N-H Bend (Amide II) | ~1550 cm⁻¹ |
| UV-Vis | λₘₐₓ (π→π*) | 200-300 nm |
Advanced Chromatographic Methods for Purity Assessment and Quantitative Analysis in Research Samples
Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for performing accurate quantitative analysis.
HPLC-MS and GC-MS for Complex Mixture Analysis and Trace Impurities
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. Using a reversed-phase column (e.g., C18), the compound can be effectively separated from more polar or less polar impurities. When coupled with a mass spectrometer (HPLC-MS), this method provides both retention time data for quantification and mass data for peak identification and purity confirmation. This hyphenated technique is exceptionally sensitive and specific, making it ideal for analyzing complex research samples, such as reaction mixtures or biological extracts, and for detecting trace-level impurities. thermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for assessing the presence of volatile impurities or related compounds. nih.gov While the target compound itself may have limited volatility, GC-MS is an excellent tool for analyzing starting materials like 4-bromophenol (B116583) and 3,4-dichloroaniline to ensure their purity before synthesis.
X-ray Crystallography and Cryo-Electron Microscopy for Structure-Based Drug Design with this compound
Structure-based drug design (SBDD) is a powerful paradigm in medicinal chemistry that relies on the three-dimensional structural information of a biological target to guide the discovery and optimization of new drug candidates. thermofisher.comfrontiersin.org Techniques such as X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are central to SBDD, providing atomic-level insights that accelerate the development of potent and selective therapeutics. thermofisher.comfrontiersin.org For a molecule like this compound, these methods are indispensable for both characterizing the compound itself and understanding its interactions with its intended protein target.
X-ray crystallography has traditionally been the primary method for obtaining high-resolution structures of small molecules and their protein complexes. frontiersin.org Cryo-EM has emerged as a complementary and revolutionary technique, particularly for large, complex, or membrane-bound proteins that are challenging to crystallize. nih.govnih.govresearchgate.net The application of these advanced analytical methodologies enables a detailed investigation into the structural biology of this compound, facilitating a rational, hypothesis-driven approach to drug design.
Determination of Solid-State Molecular Conformation and Packing
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis reveals critical information about the molecule's intrinsic conformation, including bond lengths, bond angles, and torsional angles, which are fundamental to its interaction with a biological target. Furthermore, it elucidates the supramolecular assembly, showing how molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonds and van der Waals forces. nih.gov
While the specific crystal structure for this compound is not publicly available, analysis of structurally analogous N-aryl acetamides provides significant insight into its likely solid-state characteristics. Studies on similar halogenated acetamides consistently show a twisted conformation where the phenyl rings are not coplanar with the central acetamide linker. nih.gov The amide group itself is typically found in a nearly planar, trans-configuration.
The crystal packing in these analogs is often dominated by intermolecular N–H···O hydrogen bonds, which link the amide groups of adjacent molecules to form one-dimensional chains or more complex networks. nih.gov These primary interactions are further supported by weaker C–H···O, C–H···halogen, and π-π stacking interactions, which collectively stabilize the crystal structure. For this compound, a similar arrangement is expected, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor.
Table 1: Illustrative Crystallographic Data for Structurally Related N-Aryl Acetamides
| Parameter | 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide | 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide |
|---|---|---|
| Chemical Formula | C₁₄H₁₀BrClFNO | C₁₄H₁₀BrF₂NO |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Dihedral Angle Between Phenyl Rings | 64.0 (2)° | 66.4 (1)° |
| Primary Intermolecular Interaction | N–H···O Hydrogen Bonds | N–H···O Hydrogen Bonds |
This table presents data from published crystal structures of compounds analogous to this compound to illustrate expected structural parameters.
Co-crystallization with Target Proteins for Ligand-Bound Structure Elucidation
The primary goal of SBDD is to understand how a ligand binds to its target protein. thermofisher.com Co-crystallization, where the purified protein is crystallized in the presence of the ligand, is a key technique to achieve this. The resulting high-resolution structure of the protein-ligand complex reveals the precise binding mode, identifies key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions), and illuminates any conformational changes in the protein upon ligand binding. youtube.com This information is critical for medicinal chemists to rationally design modifications that can improve potency, selectivity, and pharmacokinetic properties.
For this compound, obtaining a co-crystal structure with its biological target would validate computational docking models and provide a definitive map of the binding pocket. It would show exactly how the dichlorophenyl and bromophenoxy moieties orient themselves within the active site and which amino acid residues they interact with.
In cases where obtaining high-quality crystals for X-ray diffraction proves difficult, cryo-EM offers a powerful alternative. frontiersin.orgresearchgate.net Cryo-EM is particularly advantageous for large protein complexes and membrane proteins, which are notoriously hard to crystallize. nih.govresearchgate.net By flash-freezing the protein-ligand complex in a thin layer of vitreous ice, its native structure can be preserved and imaged with an electron microscope. nih.gov Recent advances in detector technology and image processing have enabled cryo-EM to resolve structures at near-atomic resolution, making it increasingly viable for visualizing the binding of small-molecule drugs like this compound to their targets. frontiersin.orgnih.gov
Bioanalytical Method Development for Quantifying this compound and its Metabolites in Pre-clinical Biological Matrices
The development of robust and sensitive bioanalytical methods is essential for characterizing the pharmacokinetics (PK) of a new chemical entity in preclinical studies. nih.gov These methods are required to accurately quantify the concentration of the parent drug and its major metabolites in complex biological matrices such as plasma, blood, and tissue homogenates over time. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity, sensitivity, and speed. uu.nljfda-online.com
The development of a quantitative LC-MS/MS assay for this compound would involve several key steps. First, an efficient sample preparation technique, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, is optimized to remove interfering endogenous components from the biological matrix and isolate the analyte. nih.gov Second, chromatographic conditions are developed to achieve a sharp peak shape and separate the analyte from any potential interferences, such as co-administered drugs or metabolites. nebiolab.com Finally, the mass spectrometer is tuned for maximum sensitivity, typically using multiple reaction monitoring (MRM) in which specific precursor-to-product ion transitions for the analyte and a stable isotope-labeled internal standard are monitored. uu.nl
Metabolite identification is another critical component of preclinical research, as metabolites can contribute to both the efficacy and toxicity of a drug. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is a powerful tool for these studies. researchgate.net In preclinical in vitro (e.g., liver microsomes, hepatocytes) and in vivo studies, samples are analyzed to detect potential metabolites. sciex.comdiva-portal.org The accurate mass measurement provided by HRMS allows for the prediction of elemental compositions for metabolites, which, combined with fragmentation data, helps to elucidate their structures (e.g., hydroxylation, dehalogenation, or glucuronidation products).
Before the method can be used for sample analysis in regulated studies, it must undergo a rigorous validation process to demonstrate its reliability, following guidelines from regulatory agencies. This validation assesses linearity, accuracy, precision, selectivity, recovery, and stability. jfda-online.comnih.gov
Table 2: Typical Validation Parameters for a Preclinical Bioanalytical LC-MS/MS Method
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
|---|---|---|
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional response over the concentration range. |
| Lower Limit of Quantification (LLOQ) | Analyte response is ≥ 5x blank response; Accuracy within ±20%; Precision ≤ 20% CV. | Defines the lowest concentration that can be reliably quantified. |
| Intra- and Inter-day Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). | Measures the closeness of determined values to the true value. |
| Intra- and Inter-day Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). | Measures the reproducibility of the method. |
| Matrix Effect | CV of internal standard-normalized matrix factor should be ≤ 15%. | Assesses the impact of matrix components on ionization efficiency. |
| Recovery | Consistent and reproducible across the concentration range. | Measures the efficiency of the extraction process. |
| Stability | Analyte concentration within ±15% of initial values under various conditions (e.g., freeze-thaw, bench-top, long-term storage). | Ensures the analyte is stable during sample handling and storage. |
Future Directions and Emerging Research Avenues for 2 4 Bromophenoxy N 3,4 Dichlorophenyl Acetamide
Exploration of Novel Therapeutic Indications and Underexplored Disease Models for 2-(4-bromophenoxy)-N-(3,4-dichlorophenyl)acetamide
The broad biological activity of phenoxy acetamide (B32628) derivatives suggests that this compound could be a candidate for screening against a variety of diseases. nih.gov The structural similarity to known active compounds provides a strong rationale for investigating its potential in several therapeutic areas.
Recent research has highlighted that N-substituted acetamide derivatives can act as potent antagonists for the P2Y₁₄ receptor, which is implicated in inflammatory diseases like acute gouty arthritis. nih.gov Specifically, the compound N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, which shares the 2-(4-bromophenoxy)acetamide (B1267825) core, was identified as a highly potent P2Y₁₄R antagonist. nih.gov This suggests a promising avenue for investigating this compound in disease models of inflammation.
Furthermore, compounds with the 2-phenoxy-N-phenylacetamide nucleus have demonstrated a variety of biological activities, including antimycobacterial, anticancer, and antiviral effects. nih.govmdpi.com Derivatives have been investigated as inhibitors of P-glycoprotein (Pgp), which is associated with multidrug resistance in cancer cells. researchgate.net The analgesic and anti-inflammatory properties of this structural class are also well-documented. nih.govrjptonline.org For instance, a related compound, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, was found to be a selective σ1 receptor ligand with antinociceptive effects in pain models. nih.gov Other research has explored similar structures as urease inhibitors and for their potential in treating neurological disorders via cholinesterase inhibition. researchgate.netacs.org
Based on these findings, future preclinical studies could explore the efficacy of this compound in the following areas:
| Potential Therapeutic Area | Rationale Based on Structurally Related Compounds | Potential Disease Models for Preclinical Screening |
|---|---|---|
| Anti-inflammatory | A derivative with the same 2-(4-bromophenoxy)acetamide core is a potent P2Y₁₄R antagonist, a target for inflammatory diseases. nih.gov Other phenoxy acetamides show anti-inflammatory activity. nih.govresearchgate.net | Monosodium urate (MSU)-induced acute gouty arthritis models; lipopolysaccharide (LPS)-induced inflammation in cell culture. nih.gov |
| Oncology | Phenoxy acetamide derivatives have shown antiproliferative and cytotoxic activity against various cancer cell lines. nih.govnih.govmdpi.com Some act as P-glycoprotein inhibitors, potentially reversing multidrug resistance. researchgate.net | Human cancer cell lines (e.g., MCF-7, HepG2); patient-derived tumor spheroids; xenograft models in immunocompromised mice. nih.govmdpi.com |
| Analgesia (Pain Management) | Related dichlorophenoxy acetamide compounds show antinociceptive effects via sigma-1 receptor modulation. nih.gov The broader class has known analgesic properties. nih.govrjptonline.org | Formalin test for inflammatory pain; Eddy's hot plate method for central analgesic activity. rjptonline.orgnih.gov |
| Infectious Diseases | The 2-phenoxy-N-phenylacetamide scaffold has been identified as promising for developing novel antitubercular agents. mdpi.comnih.gov | Mycobacterium tuberculosis H₃₇Rv strain cultures; in vivo models of tuberculosis infection. mdpi.com |
| Neurological Disorders | Some 2-phenoxy-N-substituted-acetamide derivatives exhibit moderate cholinesterase inhibitory potential, a target in Alzheimer's disease. researchgate.net | In vitro acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition assays. researchgate.net |
Investigation of Combination Therapies Involving this compound with Existing Pre-clinical Agents
Should initial screenings reveal significant biological activity, exploring combination therapies would be a logical next step. This approach is a cornerstone of modern therapeutics, particularly in oncology, where it can enhance efficacy and overcome resistance. nih.gov
If this compound demonstrates antiproliferative properties, it could be tested in combination with standard-of-care chemotherapeutic drugs. A particularly compelling hypothesis arises if the compound is confirmed to be a P-glycoprotein (Pgp) inhibitor, as suggested by studies on related molecules. researchgate.net In this scenario, it could be paired with Pgp substrate anticancer agents (e.g., doxorubicin) to potentially resensitize resistant cancer cells. researchgate.net
Similarly, if the compound exhibits anti-inflammatory activity, preclinical studies could evaluate its synergistic or additive effects when combined with non-steroidal anti-inflammatory drugs (NSAIDs) or other immunomodulatory agents. Such combinations could potentially allow for lower doses of each agent, thereby reducing side effects.
Development of Prodrug Strategies and Advanced Drug Delivery Systems for Optimized Pre-clinical Performance
Prodrug design is a well-established strategy to overcome suboptimal pharmacokinetic properties of a promising lead compound. digitellinc.comnih.gov Should this compound exhibit poor aqueous solubility, low permeability, or rapid metabolism, a prodrug approach could be invaluable. ijpcbs.com
The core structure contains functional groups amenable to prodrug modification. The amide linkage, for instance, can be altered, or moieties can be attached to the aromatic rings. fiveable.me Common prodrug strategies that could be explored include the synthesis of esters, carbamates, or phosphates to enhance solubility and bioavailability. fiveable.meslideshare.net The primary objectives of such a strategy would be to improve absorption, distribution, metabolism, and excretion (ADME) properties, prolong the duration of action, or achieve site-specific drug delivery. digitellinc.comslideshare.net
Application of Nanotechnology and Nanomedicine Principles for Enhanced Research Efficacy
Nanotechnology offers powerful tools to overcome challenges in drug delivery, such as poor solubility and lack of specificity. nih.gov Encapsulating this compound into nanocarriers like liposomes, polymeric nanoparticles, or solid lipid nanoparticles could significantly enhance its preclinical performance. mdpi.comnih.gov
These nanoformulations can improve the compound's stability in biological fluids, protect it from premature degradation, and modify its pharmacokinetic profile. nih.gov Furthermore, nanoparticle surfaces can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the compound to specific tissues or cells, such as tumors, thereby increasing efficacy and reducing off-target toxicity. nih.gov The use of acetamide derivatives has also been explored for tailoring the properties of materials for solar cells and other applications, indicating the versatility of this chemical class in advanced materials science. acs.orgacs.org
Unexplored Biological Activities and Mechanistic Research on Off-Target Effects
Beyond hypothesis-driven screening, subjecting this compound to broad, unbiased phenotypic screening could uncover entirely new and unexpected biological activities. acs.org However, a critical aspect of early-stage drug discovery is the rigorous validation of a compound's mechanism of action.
It is increasingly recognized that the observed biological effects of small molecules are often due to off-target interactions rather than the intended target. nih.govacs.org Research has shown that many compounds entering clinical trials kill cancer cells via off-target mechanisms, which can be a major cause of trial failure. nih.gov Therefore, for any confirmed activity of this compound, it would be essential to conduct thorough mechanistic studies to distinguish between on-target and off-target effects. nih.govicr.ac.uk Modern techniques such as CRISPR-based gene editing can be used to knock out the putative target protein in cell lines; if the compound retains its activity in these cells, it indicates an off-target mechanism. acs.org Identifying the true molecular target is paramount for developing a successful therapeutic agent.
Analysis of the Intellectual Property Landscape and Patent Analysis for this compound and Related Structural Classes
A thorough analysis of the intellectual property (IP) landscape is crucial before committing significant resources to research and development. While a specific patent search for this compound is required, the broader class of phenoxy acetamide derivatives has been the subject of numerous patents for applications in both medicine and agriculture, including as herbicides and fungicides. google.com
The patent landscape for related structures, such as benzoxazoles, is active, with derivatives being developed for various diseases. nih.gov Future patent applications for this compound could focus on several areas:
Composition of Matter: If the compound itself is novel.
Method of Use: Patenting its application for a newly discovered therapeutic indication.
Formulation: Developing and patenting novel formulations, such as specific nanoformulations with improved properties.
Process: Inventing a new, more efficient, or scalable synthetic route to the compound.
A comprehensive freedom-to-operate analysis would be necessary to ensure that its development does not infringe on existing patents.
Perspectives on Translational Research Opportunities (Limited to Pre-clinical Relevance)
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. nih.gov For a compound like this compound, the preclinical translational path involves a series of systematic steps to de-risk the asset for potential future development. tandfonline.comucl.ac.uk
The initial phase involves moving from a preliminary "hit" in a high-throughput screen to a validated "lead" compound. ucl.ac.uk This requires robust and reproducible assay development, confirmation of activity, and initial structure-activity relationship (SAR) studies. nih.gov
Once a lead indication is established, the compound must undergo rigorous testing in relevant preclinical in vivo models to demonstrate efficacy. nih.gov Concurrently, its pharmacokinetic profile (ADME) must be characterized to understand how the compound is absorbed, distributed, metabolized, and excreted. nih.gov Finally, IND (Investigational New Drug)-enabling toxicology studies are required to establish a preliminary safety profile before any consideration for clinical progression. wisc.edu This entire process generates a comprehensive data package that is essential for attracting further investment or partnership for continued development. tandfonline.comdndi.org
Q & A
Q. What established synthetic routes are available for 2-(4-bromophenoxy)-N-(3,4-dichlorophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: A common approach for synthesizing halogenated acetamides involves coupling arylacetic acids with substituted anilines using carbodiimide-based reagents. For example, in analogous compounds like 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide (Ev6), the synthesis involves:
- Reactants : 4-Bromophenylacetic acid and substituted aniline (e.g., 3,4-dichloroaniline for the target compound).
- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane (DCM).
- Base : Triethylamine (TEA) to neutralize HCl byproducts.
- Conditions : Stirring at 273 K for 3 hours, followed by extraction, washing, and slow evaporation for crystallization .
Optimization Tips : - Purity (>95%) is achieved via recrystallization from methylene chloride.
- Yield improvements (2–5% in Ev2 for similar compounds) may require adjusting stoichiometry, solvent polarity, or temperature gradients.
Q. How is the molecular structure of this compound characterized using crystallographic and spectroscopic methods?
Methodological Answer: X-ray Crystallography :
-
Key Parameters : For 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide (Ev6,13), the orthorhombic crystal system (space group P2₁2₁2₁) shows unit cell dimensions:
Parameter Value a 4.9136 Å b 6.0218 Å c 42.514 Å V 1257.96 ų Dihedral angles between aromatic rings (66.4°) and acetamide group (40.0–86.3°) highlight conformational flexibility .
Q. Spectroscopic Validation :
- NMR : Protons on the acetamide group (NH, CH₂) and aromatic rings are identifiable via chemical shifts (δ 7–8 ppm for aryl H; δ 2–3 ppm for CH₂).
- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) confirm functional groups .
Q. What intermolecular interactions stabilize the crystal lattice of this compound?
Methodological Answer : In the crystal structure (Ev6,13):
- N–H···O Hydrogen Bonds : Link adjacent molecules into infinite chains along the [100] direction.
- Weak C–H···O/F Interactions : Contribute to packing stability.
- π-π Stacking : Limited due to twisted aromatic rings (dihedral angle 66.4°), but van der Waals forces dominate .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for halogenated acetamides?
Methodological Answer : Contradictions (e.g., varying dihedral angles or hydrogen-bonding patterns) may arise from:
- Crystallization Conditions : Solvent choice (polar vs. nonpolar) and evaporation rates (slow vs. rapid).
- Polymorphism : Different crystal forms under varying temperatures.
Resolution Strategies : - Replicate synthesis and crystallization using alternative solvents (e.g., DCM vs. THF).
- Compare powder X-ray diffraction (PXRD) patterns with single-crystal data to detect polymorphism .
Q. What experimental strategies improve low yields in multi-step acetamide syntheses?
Methodological Answer : For compounds with <5% yield (Ev2,6):
- Step Optimization :
- Coupling Step : Replace EDC·HCl with DCC (dicyclohexylcarbodiimide) for better solubility.
- Workup : Use centrifugal partition chromatography for difficult separations.
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity .
Q. How can computational methods validate conformational flexibility in this compound?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate energy barriers for rotation around the acetamide C–N bond (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
- Molecular Dynamics (MD) : Simulate crystal packing under varying temperatures to assess stability of observed dihedral angles.
- Hirshfeld Surface Analysis : Quantify contributions of H-bonding vs. van der Waals interactions to lattice energy (e.g., CrystalExplorer software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
